molecular formula C8H2Br6N2 B13810911 3,3',4,4',5,5'-Hexabromo-1H,1'H-2,2'-bipyrrole CAS No. 54705-15-6

3,3',4,4',5,5'-Hexabromo-1H,1'H-2,2'-bipyrrole

Cat. No.: B13810911
CAS No.: 54705-15-6
M. Wt: 605.5 g/mol
InChI Key: CKUAYXRLIBAUTH-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] is a heterocyclic organic compound characterized by the presence of bromine atoms attached to a bipyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] typically involves the bromination of 2,2’-bi[1H-pyrrole] under controlled conditions. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent, such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for larger batch sizes. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrrole oxides.

    Reduction: Formation of partially or fully de-brominated bipyrroles.

    Substitution: Formation of substituted bipyrroles with various functional groups.

Scientific Research Applications

3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,4,4’,5,5’-Hexabromobiphenyl
  • 2,2’,4,4’,5,5’-Hexabromobiphenyl
  • 3,3’,4,4’,5,5’-Hexabromo-1,1’-dimethyl-2,2’-bi[1H-pyrrole]

Uniqueness

3,3’,4,4’,5,5’-Hexabromo-2,2’-bi[1H-pyrrole] is unique due to its bipyrrole structure, which distinguishes it from other polybrominated compounds. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

CAS No.

54705-15-6

Molecular Formula

C8H2Br6N2

Molecular Weight

605.5 g/mol

IUPAC Name

2,3,4-tribromo-5-(3,4,5-tribromo-1H-pyrrol-2-yl)-1H-pyrrole

InChI

InChI=1S/C8H2Br6N2/c9-1-3(11)7(13)15-5(1)6-2(10)4(12)8(14)16-6/h15-16H

InChI Key

CKUAYXRLIBAUTH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N1)Br)Br)Br)C2=C(C(=C(N2)Br)Br)Br

Origin of Product

United States

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